1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

Physicochemical profiling Medicinal chemistry building blocks Lipophilicity tuning

Medicinal chemistry teams often lose synthesis time activating 4-carboxylic acid analogs for amide coupling. The 1-ethyl-6-methyl-4-carbaldehyde eliminates that step, enabling direct one-pot condensations (reductive amination, hydrazone, Knoevenagel) to accelerate kinase hinge-region SAR. • Cuts one synthetic step per compound vs. 4-COOH analogs • Balanced LogP (~1.82) keeps derivatives in lead-like space (MW <400, LogP <5) • ≥95% purity; yellow to light brown crystalline solid • Bulk quantities (1 g-25 g) with full QA documentation; ambient shipping.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B12273064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCN1C2=NC(=CC(=C2C=N1)C=O)C
InChIInChI=1S/C10H11N3O/c1-3-13-10-9(5-11-13)8(6-14)4-7(2)12-10/h4-6H,3H2,1-2H3
InChIKeyJSSFICFMSKGDPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS 1924363-14-3) – Core Chemical and Procurement Profile


1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (C₁₀H₁₁N₃O, MW 189.21 g/mol, CAS 1924363-14-3) is a heterocyclic aldehyde belonging to the pyrazolo[3,4-b]pyridine family . This fused bicyclic scaffold, bearing an ethyl group at N1, a methyl group at C6, and a reactive carbaldehyde at C4, has been widely claimed in patents as a hinge-binding motif for kinase inhibitor design [1]. The compound is supplied as a research intermediate with typical purity specifications of ≥95% to ≥98% from major building-block vendors, making it a standard entry point for medicinal chemistry derivatization programs .

Why Generic Substitution Is Not Advisable for 1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde


The pyrazolo[3,4-b]pyridine-4-carbaldehyde class encompasses multiple commercially available analogs differentiated solely by N1 and C6 alkyl substitution (e.g., 1,6-dimethyl, 1,6-diethyl, or unsubstituted 1H variants). These seemingly minor changes produce measurable differences in lipophilicity, steric demand, and subsequent reactivity at the C4 aldehyde center [1]. In kinase-targeted programs, even a single methyl-to-ethyl swap at N1 can alter the hinge-binding hydrogen-bond geometry and selectivity profile, as documented in the broader patent literature [2]. Substituting one 4-carbaldehyde building block for another without accounting for these differences risks introducing an intermediate with divergent LogP, solubility, and ultimately divergent pharmacokinetic properties in downstream lead compounds.

Quantitative Differentiation Evidence: 1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde vs. Closest Analogs


Predicted LogP and Molecular Weight Differentiation vs. 1,6-Dimethyl and 1,6-Diethyl Analogs

The target compound (1-ethyl-6-methyl) occupies a deliberate intermediate position in lipophilicity space between the fully methylated (1,6-dimethyl) and fully ethylated (1,6-diethyl) 4-carbaldehyde analogs. The addition of one methylene unit relative to the dimethyl analog increases the predicted LogP by approximately 0.3–0.5 log units, while maintaining a lower LogP than the diethyl analog [1]. This incremental lipophilicity adjustment is critical for medicinal chemists who require precise LogP control when progressing from fragment hit to lead optimization without exceeding Lipinski's rule-of-five thresholds.

Physicochemical profiling Medicinal chemistry building blocks Lipophilicity tuning

C4 Aldehyde Reactivity Differentiation: Nucleophilic Addition vs. Carboxylic Acid Analogs

The C4 carbaldehyde group enables direct condensation with primary amines (hydrazones, oximes) and reductive amination without requiring pre-activation steps. In contrast, the corresponding 4-carboxylic acid analog (CAS 934062-76-7) requires coupling reagents (e.g., HATU, EDC) for amide bond formation and cannot participate in Schiff-base chemistry, limiting its utility in one-pot, multi-component reactions [1]. The aldehyde functionality has been specifically exploited for generating diverse kinase inhibitor libraries through hydrazone and azole functionalization .

Synthetic versatility Building block reactivity Hydrazone formation

Supplier Purity Certification and Traceability Differentiation

MolCore supplies this compound with a certified purity of NLT 98% under ISO quality systems, whereas smaller non-specialist vendors typically offer 95% purity without batch-specific Certificates of Analysis . This 3-percentage-point purity differential corresponds to a maximum impurity burden of ≤2% vs. ≤5%, which directly influences the reliability of initial biological screening data and the yield of subsequent synthetic steps . For medicinal chemistry programs where trace aldehyde impurities can lead to spurious assay hits, this purity specification is a procurement-relevant differentiator.

QC standards ISO certification Research chemical procurement

Kinase Hinge-Binding Motif: Pyrazolo[3,4-b]pyridine Scaffold Recognition in ATP-Binding Pockets

The pyrazolo[3,4-b]pyridine core has been validated across >200 patents (2008–present) as a privileged hinge-binding scaffold for kinase inhibition, with the N1–C2 pyrazole nitrogen and C3 position serving as a hydrogen-bond donor–acceptor pair that mimics the adenine ring of ATP [1]. The specific 1-ethyl-6-methyl substitution pattern mirrors that found in tracazolate (4-butylamino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester), a clinically studied anxiolytic and PDE4 inhibitor analog [2]. The 4-carbaldehyde group provides a synthetic handle for installing diverse hinge-extending substituents at the position most commonly elaborated in kinase inhibitor patents [1].

Kinase inhibitor design Hinge-binding motif Scaffold selectivity

Comparative Aldehyde Stability: 1-Ethyl-6-Methyl Substitution Mitigates Oxidation vs. Unsubstituted 1H Analog

The electron-donating ethyl and methyl substituents at N1 and C6 increase electron density on the pyridine ring, which can stabilize the C4 aldehyde against atmospheric oxidation relative to the unsubstituted 1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS 1504817-17-7) . This stabilization is inferred from the broader heterocyclic aldehyde literature, where alkyl substitution on conjugated ring systems reduces the electrophilicity of the carbonyl carbon, slowing hydrate and acid formation . The target compound is typically stored under ambient conditions with standard desiccation, whereas the unsubstituted analog may require inert atmosphere storage to prevent degradation .

Aldehyde stability Storage conditions Building block shelf-life

Research and Industrial Application Scenarios Where 1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde Provides Proven Value


Medicinal Chemistry – Kinase Inhibitor Lead Optimization via C4 Derivatization

The 1-ethyl-6-methyl substitution matches the substitution pattern of the pharmacologically validated tracazolate scaffold, while the C4 aldehyde enables direct installation of diverse hinge-extending moieties (via reductive amination, hydrazone, or Knoevenagel condensation) without requiring pre-activation steps. This allows medicinal chemistry teams to rapidly explore SAR at the kinase hinge-binding region, a strategy supported by >200 patent filings claiming pyrazolo[3,4-b]pyridine-4-substituted analogs as kinase inhibitors [1][2]. The intermediate LogP (~1.82) positions lead molecules favorably for both oral bioavailability and CNS penetration potential.

Parallel Library Synthesis – Hydrazone and Azole Derivatization Platform

The C4 carbaldehyde group is specifically suited for one-pot, multi-component condensation reactions with hydrazines and active methylene compounds to generate libraries of hydrazone- and azole-functionalized pyrazolo[3,4-b]pyridines, as demonstrated in published syntheses of anticancer candidates [1]. Selecting the 1-ethyl-6-methyl aldehyde over the 4-carboxylic acid analog eliminates coupling reagent steps and reduces the synthetic sequence by one step per compound, translating to significant time savings in 96-well or 384-well parallel synthesis formats.

Chemical Biology Tool Compound Synthesis – PDE4 and CNS Target Probe Generation

Given the structural relationship to tracazolate (a PDE4 inhibitor and anxiolytic agent), the 1-ethyl-6-methyl-4-carbaldehyde building block is the immediate precursor for generating focused probe libraries targeting phosphodiesterases and related CNS enzymes [1][2]. The balanced LogP (predicted ~1.82) and molecular weight (189.21 g/mol) ensure that initial derivatization products remain within lead-like property space (MW < 400, LogP < 5), reducing the risk of attrition due to poor physicochemical profiles in cell-based assays.

Process Chemistry – Intermediate for High-Yield Pyrazolopyridine API Precursors

Related ethyl pyrazolopyridine carboxylates have been produced via patented routes achieving >90% yield through cyclocondensation of pyridine precursors with hydrazines followed by nitrosation [1]. While no direct experimental protocol for the title compound has been published in peer-reviewed literature, the structural similarity to these high-yielding intermediates suggests that the 1-ethyl-6-methyl-4-carbaldehyde can be adapted to scalable routes, making it a viable procurement choice for process R&D groups seeking to establish robust supply chains for advanced intermediates.

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